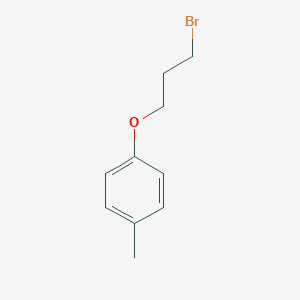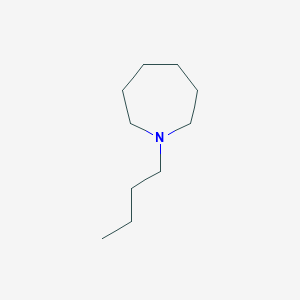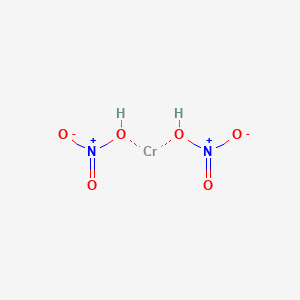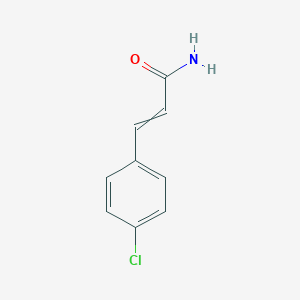
1-(3-Bromopropoxy)-4-methylbenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Polymer Chemistry Applications
1-(3-Bromopropoxy)-4-methylbenzene has been used in the field of polymer chemistry. For instance, it is utilized in the end-quenching of tert-chloride-terminated polyisobutylene (PIB) with alkoxybenzenes, including (3-bromopropoxy)benzene. This process involves activating the PIB with catalysts like AlCl3 or TiCl4 at various temperatures and solvent conditions. The quenching reactions lead to quantitatively end-capped products, especially when the alkoxybenzene/AlCl3 molar ratio is greater than unity, ensuring alkylation occurs exclusively in the para position. This approach is significant for achieving desired polymer end-functionality without multiple alkylations or polymer chain degradation (Yang & Storey, 2015).
2. Organic Synthesis and Intermediates
In organic synthesis, 1-(3-Bromopropoxy)-4-methylbenzene is an important intermediate. For example, its derivatives have been studied for their role in creating coenzyme Q homologs and analogs. The synthesis process involves bromination and chloromethylation reactions, indicating its versatility as a building block in synthetic chemistry (Jian Yang, Weng, & Zheng, 2006).
3. Chemical Kinetics and Catalysis
The compound has been investigated in the context of chemical kinetics and catalysis. For instance, its role in the liquid-phase oxidation of methylbenzenes by the cobalt-copper-bromide system demonstrates its relevance in catalytic processes, yielding products like benzyl acetates and benzaldehydes with high selectivity (Okada & Kamiya, 1981).
4. Thermochemical Properties
Studies on the thermochemistry of halogen-substituted methylbenzenes, including compounds related to 1-(3-Bromopropoxy)-4-methylbenzene, provide insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the physical properties and stability of these compounds under various conditions (Verevkin et al., 2015).
5. Luminescence and Optical Properties
Research on luminescence properties of derivatives of 1-(3-Bromopropoxy)-4-methylbenzene, such as crystalline 1,8-naphthalimide derivatives, reveals their potential in developing organic materials with room-temperature phosphorescence. These studies contribute to the growing field of organic luminescent materials (Ventura et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromopropoxy)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBSDQBQKRVQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168687 | |
| Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-methylbenzene | |
CAS RN |
16929-24-1 | |
| Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016929241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)

